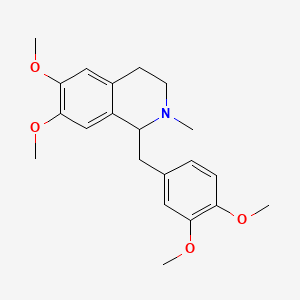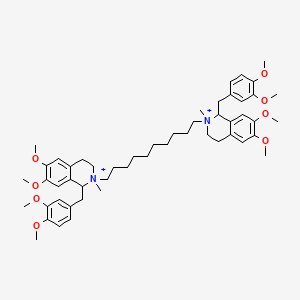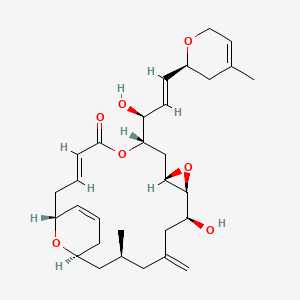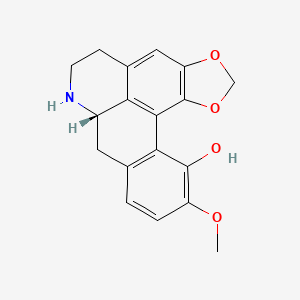![molecular formula C30H42O7 B1674616 (E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid CAS No. 100665-40-5](/img/structure/B1674616.png)
(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
説明
Ganoderenic acid A is a triterpenoid originally isolated from G. lucidum that has enzyme inhibitory activities. It is an inhibitor of β-glucuronidase (IC50 = 0.12 mg/ml in rat liver microsomes). Ganoderenic acid A (100 mg/kg) reduces increases in serum aspartate aminotransferase (AST), alanine aminotransferase (ALT), and lactate dehydrogenase (LDH) in a rat model of liver injury induced by carbon tetrachloride (CCl4). It also inhibits aldose reductase by 54.2% when used at a concentration of 100 µg/ml.
Ganoderenic acid A is a potent inhibitor of beta-glucuronidase. It had a potent hepatoprotective effect against CCl4-induced liver injury.
科学的研究の応用
Pharmacological Activities and Therapeutic Effects
Ganoderenic Acid A (GA) is one of the important secondary metabolites acquired from Ganoderma lucidum (G. lucidum). It has a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .
Anti-Cancer Agents
Ganoderenic Acid A and its amide derivatives have potential as anti-cancer agents. They regulate the p53-MDM2 pathway . In a study, Ganoderenic Acid A was modified at the carboxyl group to synthesize a series of amide compounds, and the in vitro anti-tumor activities of the derivatives were investigated .
Enzyme Inhibitory Activities
Ganoderenic Acid A is a triterpenoid originally isolated from G. lucidum that has enzyme inhibitory activities . It is an inhibitor of β-glucuronidase .
Liver Protection
Ganoderenic Acid A has shown to reduce increases in serum aspartate aminotransferase (AST), alanine aminotransferase (ALT), and lactate dehydrogenase (LDH) in a rat model of liver injury induced by carbon tetrachloride (CCl4) .
Anti-Inflammatory Properties
Ganoderenic Acid A exhibits anti-inflammatory properties . This makes it a potential resource for drug development .
Neuroprotection
Ganoderenic Acid A has shown neuroprotective effects . This could potentially be used in the treatment of neurodegenerative diseases .
Anti-Depressant Effects
Ganoderenic Acid A has also shown anti-depressant effects . This could potentially be used in the treatment of mood disorders .
Improvement of Glucose and Lipid Metabolism
Ganoderenic Acid A has shown to improve glucose and lipid metabolism . This could potentially be used in the treatment of metabolic disorders .
特性
IUPAC Name |
(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21?,23+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOUFPIPZJGME-HRKVNZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid | |
CAS RN |
100665-40-5 | |
| Record name | Ganoderenic acid a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?
A: Research suggests Ganoderenic Acid A acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.
Q2: Does Ganoderenic Acid A interact with any drug transporters?
A: While research on Ganoderenic Acid A's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if Ganoderenic Acid A shares this characteristic and its implications for drug interactions.
Q3: What is the molecular formula and weight of Ganoderenic Acid A?
A3: The molecular formula for Ganoderenic Acid A is C30H44O6. Its molecular weight is 488.65 g/mol.
Q4: What spectroscopic data is available for Ganoderenic Acid A?
A: Structural elucidation of Ganoderenic Acid A has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []
Q5: What are the known in vitro and in vivo efficacies of Ganoderenic Acid A?
A: Studies demonstrate that Ganoderenic Acid A exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.
Q6: Are there analytical methods to characterize and quantify Ganoderenic Acid A?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of Ganoderenic Acid A in various matrices, including Ganoderma lucidum extracts and biological samples.
Q7: How does the structure of Ganoderenic Acid A influence its activity?
A: While specific structure-activity relationship (SAR) studies focused solely on Ganoderenic Acid A are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




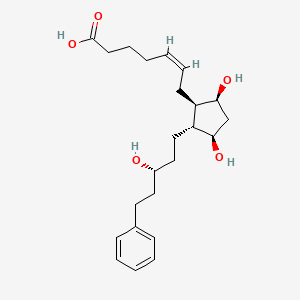
![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
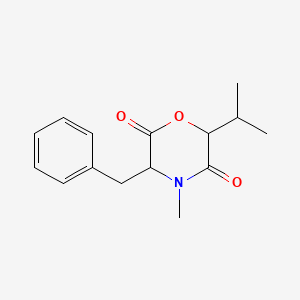
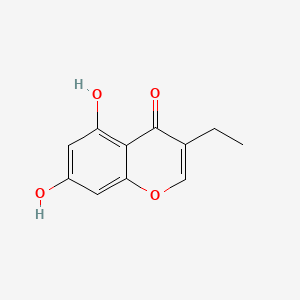


![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)

